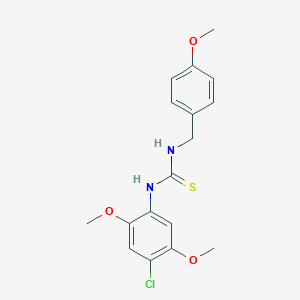
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea, also known as 25C-NBOMe, is a synthetic phenethylamine derivative that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the family of N-benzylphenethylamines and is structurally similar to other psychedelic substances such as LSD and mescaline. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin and has since been used in various scientific research studies.
作用机制
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor. This results in the activation of various signaling pathways in the brain, leading to altered perception, mood, and cognition. The compound may also interact with other receptors in the brain, such as the dopamine and norepinephrine receptors, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea are similar to other psychedelic substances. It can cause altered perception of time, space, and reality, as well as changes in mood, thought, and emotion. The compound may also cause changes in heart rate, blood pressure, and body temperature. In high doses, it can lead to seizures, respiratory depression, and even death.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the effects of serotonin on the brain. However, its psychoactive effects and potential for toxicity limit its use in certain experiments. Additionally, the compound is illegal in many countries, which can make it difficult to obtain for research purposes.
未来方向
There are many potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea. One area of interest is in understanding the molecular mechanisms underlying its psychoactive effects. This could lead to the development of new treatments for psychiatric disorders such as depression and anxiety. Additionally, research could focus on developing safer and more selective compounds that target the 5-HT2A receptor. Finally, studies could investigate the potential therapeutic benefits of psychedelic substances, including N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea, for a range of mental health conditions.
合成方法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea involves several steps, starting with the reaction of 2,5-dimethoxyphenethylamine with 4-chlorobenzaldehyde to form the intermediate 4-chloro-2,5-dimethoxybenzaldehyde. This intermediate is then reacted with 4-methoxybenzylamine and thiourea to yield the final product, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea. The synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have potent psychedelic effects, similar to other substances in its class. Studies have shown that it acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the effects of serotonin in the brain. This receptor is also the primary target of other psychedelic substances such as LSD and psilocybin.
属性
产品名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea |
|---|---|
分子式 |
C17H19ClN2O3S |
分子量 |
366.9 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H19ClN2O3S/c1-21-12-6-4-11(5-7-12)10-19-17(24)20-14-9-15(22-2)13(18)8-16(14)23-3/h4-9H,10H2,1-3H3,(H2,19,20,24) |
InChI 键 |
XCRGSYKXKPIPCJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2OC)Cl)OC |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B216375.png)

![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)
![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)





![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)

![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)

